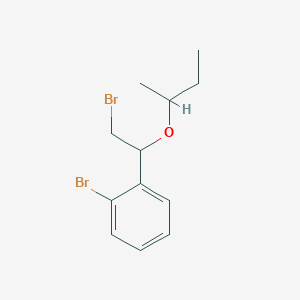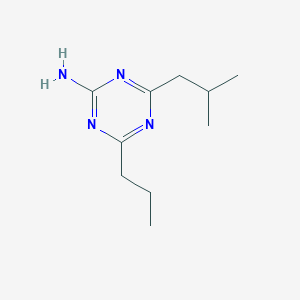
Ethyl 2-(thiochroman-4-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(thiochroman-4-ylidene)acetate is an organic compound that belongs to the class of thiochroman derivatives These compounds are characterized by the presence of a sulfur atom in the chroman ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(thiochroman-4-ylidene)acetate typically involves the conjugate addition of Grignard reagents to thiochromones, catalyzed by copper salts. This method provides a unified approach to both 2-alkylthiochroman-4-ones and thioflavanones . The reaction conditions often include the use of trimethylsilyl chloride as an additive and CuCN∙2LiCl as the copper source to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(thiochroman-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiochroman derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiochroman moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochroman derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(thiochroman-4-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmacologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(thiochroman-4-ylidene)acetate involves its interaction with various molecular targets. The compound can undergo conjugate addition reactions, forming adducts with nucleophiles. This reactivity is leveraged in organic synthesis to create complex molecules with potential biological activity .
Comparaison Avec Des Composés Similaires
Ethyl 2-(thiochroman-4-ylidene)acetate can be compared with other thiochroman derivatives, such as:
2-alkylthiochroman-4-ones: These compounds share a similar core structure but differ in the alkyl substituents.
Thioflavanones: These compounds have a similar thiochroman core but with different substituents at the aromatic ring.
Propriétés
Formule moléculaire |
C13H14O2S |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
ethyl (2Z)-2-(2,3-dihydrothiochromen-4-ylidene)acetate |
InChI |
InChI=1S/C13H14O2S/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,9H,2,7-8H2,1H3/b10-9- |
Clé InChI |
WGZAKEXJAWEUNE-KTKRTIGZSA-N |
SMILES isomérique |
CCOC(=O)/C=C\1/CCSC2=CC=CC=C12 |
SMILES canonique |
CCOC(=O)C=C1CCSC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)






![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride](/img/structure/B13624052.png)
